molecular formula C16H16N2O3S B512424 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole CAS No. 441784-01-6

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole

Cat. No.: B512424
CAS No.: 441784-01-6
M. Wt: 316.4g/mol
InChI Key: WPMRRCJXEGCUMU-UHFFFAOYSA-N
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Description

1-((2-Methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole is a chemical compound based on the versatile benzimidazole scaffold, a privileged structure in medicinal chemistry known for its wide range of biological activities. The benzimidazole core is structurally similar to naturally occurring purines, which allows its derivatives to interact effectively with biopolymers in living systems, such as enzymes and receptors . This molecular framework is a significant pharmacophore, and its derivatives have been extensively researched for their diverse pharmacological properties, including antimicrobial , anticancer , anti-inflammatory, and antiviral activities . The specific sulfonyl substitution pattern on this molecule may be explored for its potential in drug discovery programs, particularly in the development of new therapeutic agents. Benzimidazole-based compounds have demonstrated mechanisms of action that include inhibition of topoisomerase enzymes , induction of apoptosis, and cell cycle arrest in cancer cells . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2-methoxy-4,5-dimethylphenyl)sulfonylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-8-15(21-3)16(9-12(11)2)22(19,20)18-10-17-13-6-4-5-7-14(13)18/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMRRCJXEGCUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=NC3=CC=CC=C32)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole typically involves the reaction of 2-methoxy-4,5-dimethylphenylsulfonyl chloride with benzimidazole. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s binding affinity and selectivity for its targets. Further research is needed to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects : Electron-donating groups (e.g., methoxy, methyl) on the phenyl ring enhance solubility and steric shielding, whereas halogens (e.g., Cl in ) increase electrophilicity and target binding affinity.
  • Linker Variations : Piperidine or pyrimidine spacers (e.g., ) introduce conformational flexibility or planar aromatic systems, critical for interactions with biological targets like kinases.

Anticancer Activity:

  • BRAF V600E Inhibition: Sulfonamide-linked benzimidazoles (e.g., ) exhibit inhibitory effects on oncogenic BRAF kinases, with IC$_{50}$ values in the nanomolar range.
  • Antiproliferative Effects : Compounds like MR-S1-18 show moderate activity against U937 leukemia cells (IC$_{50}$ ~10–50 µM), comparable to reference drugs like paclitaxel .

Antifungal and Antibacterial Activity:

  • Benzimidazoles with substituted phenylsulfonyl groups (e.g., ) demonstrate broad-spectrum activity against Candida spp. and Staphylococcus aureus, with MIC values as low as 8 µg/mL.

Neurological Targets:

  • Derivatives like 1-(sec-butoxymethyl)-1H-benzo[d]imidazole (IC$_{50}$ = 1.57 mM) exhibit acetylcholinesterase inhibition, surpassing donepezil in potency .

Biological Activity

1-((2-methoxy-4,5-dimethylphenyl)sulfonyl)-1H-benzo[d]imidazole, a compound with the CAS number 694465-62-8, belongs to a class of benzimidazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N2O3S, with a molecular weight of 330.4 g/mol. The compound features a benzimidazole core with a sulfonyl group and a methoxy-substituted phenyl ring, which enhances its solubility and reactivity.

Pharmacological Profile

Benzimidazole derivatives are recognized for their broad pharmacological activities. The specific compound in focus has been investigated for various biological effects:

Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. They can act as inhibitors of topoisomerases, enzymes crucial for DNA replication and repair. For instance, studies have shown that compounds similar to this compound can inhibit human topoisomerase I (Hu Topo I), leading to reduced cell viability in cancer cell lines such as MDA-MB-231 and HepG2 .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects includes:

  • Topoisomerase Inhibition : Compounds with the benzimidazole scaffold have demonstrated the ability to intercalate into DNA and inhibit topoisomerase enzymes, disrupting DNA replication .
  • Apoptosis Induction : The inhibition of topoisomerases can lead to increased apoptosis in cancer cells, as evidenced by studies showing that certain benzimidazole derivatives promote cell death through intrinsic apoptotic pathways .

Biological Activity Summary Table

Activity Description References
AnticancerInhibits human topoisomerase I; induces apoptosis in cancer cells
AntimicrobialExhibits potential antimicrobial properties against various pathogens
Anti-inflammatoryMay reduce inflammation through modulation of inflammatory pathways
AntiviralSome derivatives show activity against viral infections

Case Studies

  • Anticancer Efficacy : A study evaluated the efficacy of several benzimidazole derivatives against a panel of human cancer cell lines. Among them, compounds containing the benzimidazole moiety showed IC50 values indicating strong cytotoxicity against leukemia and hepatocellular carcinoma cells .
  • Mechanistic Insights : Another research focused on the binding interactions between benzimidazole derivatives and DNA. Techniques such as UV absorption and fluorescence spectroscopy revealed strong binding affinities that correlate with their anticancer activity .

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